4-Chloro-2-iodobenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-2-iodobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2IO2S and a molecular weight of 336.96 g/mol . This compound is characterized by the presence of chloro, iodo, and sulfonyl chloride functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-chloro-2-iodobenzene. This can be achieved through the reaction of 4-chloro-2-iodobenzene with chlorosulfonic acid under controlled conditions . The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to optimize the production process and minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted benzenes with various electrophiles.
Nucleophilic Substitution: Products include sulfonamides, sulfonates, and other derivatives.
Reduction: Products include sulfonamides and sulfones.
Scientific Research Applications
4-Chloro-2-iodobenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the modification of biomolecules for research purposes.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-iodobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and iodo substituents on the benzene ring, which provides distinct reactivity patterns compared to other sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-chloro-2-iodobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBZEVHIUAKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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